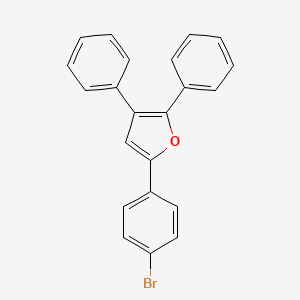

5-(4-Bromophenyl)-2,3-diphenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

68630-12-6 |

|---|---|

Molecular Formula |

C22H15BrO |

Molecular Weight |

375.3 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2,3-diphenylfuran |

InChI |

InChI=1S/C22H15BrO/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(24-21)18-9-5-2-6-10-18/h1-15H |

InChI Key |

AUBRDFMEEDJCGD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 4 Bromophenyl 2,3 Diphenylfuran and Analogues

Electrophilic Aromatic Substitution Patterns on the Furan (B31954) Ring

Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are better stabilized by resonance. chemicalbook.comquora.comquora.com In the case of 5-(4-Bromophenyl)-2,3-diphenylfuran, the C2, C3, and C5 positions are already substituted. The remaining C4 position is sterically hindered by the adjacent phenyl groups at C3 and the bromophenyl group at C5.

While direct electrophilic substitution on the furan ring of this compound is not extensively documented, the principles of electrophilic aromatic substitution on substituted furans suggest that any further substitution on the furan ring itself would be highly disfavored due to steric hindrance. Electrophilic attack is more likely to occur on one of the appended phenyl rings, directed by the activating or deactivating nature of their connection to the furan ring and any other substituents present. For instance, the phenyl groups at the C2 and C3 positions and the bromophenyl group at the C5 position will influence the electron density of the furan ring and, in turn, be influenced by it.

The general reactivity order for electrophilic substitution in five-membered heterocycles is pyrrole (B145914) > furan > thiophene (B33073) > benzene. quora.comyoutube.com The oxygen in furan is highly electronegative, which can make it less able to stabilize the positive charge of the reaction intermediate compared to the nitrogen in pyrrole. quora.comyoutube.com

| Feature | Description |

| Preferential Substitution Sites | C2 and C5 positions are electronically favored for electrophilic attack in unsubstituted furan due to greater stabilization of the intermediate carbocation through resonance. chemicalbook.comquora.com |

| Influence of Substituents | The existing phenyl and bromophenyl groups on this compound sterically hinder the only available position on the furan ring (C4), making further substitution on the furan core unlikely. |

| Relative Reactivity | Furans are significantly more reactive than benzene in electrophilic aromatic substitution reactions, often reacting under much milder conditions. pearson.com |

Oxidation Reactions of Furan Scaffolds

The oxidation of furans can lead to a variety of products, depending on the oxidant and the substitution pattern of the furan. organicreactions.orgresearchgate.netdntb.gov.ua These reactions are synthetically useful for generating 1,4-dicarbonyl compounds and other functionalized structures. organicreactions.orgdntb.gov.ua

Pyridinium chlorochromate (PCC) is a versatile oxidizing agent that can convert substituted furans into enediones. researchgate.netpreprints.orgresearchgate.net The reaction is believed to proceed through a mechanism that may be catalyzed by Cr(III) impurities present in homemade PCC preparations. preprints.orgresearchgate.net This transformation is particularly effective for 2-alkyl and 2,5-dialkyl substituted furans, yielding E-enediones in high yields. preprints.org

For a trisubstituted furan like this compound, oxidation with PCC would be expected to cleave the furan ring to form a substituted enedione. The reaction of 2,3,5-triphenylfuran (B14736674) with other oxidizing agents like ammonium (B1175870) nitrate (B79036) or potassium nitrate has been shown to produce cis-but-2-ene-1,4-diones stereoselectively. researchgate.net This suggests that the oxidation of this compound would likely yield a cis-enedione as well.

The general transformation can be represented as: Furan Derivative + PCC → Enedione Derivative

It has been noted that commercial PCC may not be effective for this reaction, and the presence of Cr(III) species appears to be crucial for the catalytic cycle. researchgate.netpreprints.orgresearchgate.net

Oxidative cleavage of the furan ring is a common reaction pathway that can be achieved with various oxidants, leading to 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua The reaction often proceeds through an endoperoxide intermediate, especially with reagents like singlet oxygen or under catalytic oxidation conditions. researchgate.netnih.gov

In the case of polysubstituted furans, the nature of the substituents significantly influences the reaction outcome. For instance, furans with a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts to yield 1,4-dicarbonyl moieties that can then cyclize. nih.gov While this specific substitution pattern is not present in this compound, it highlights the diverse pathways available for oxidized furan intermediates.

Complete degradation of the furan ring can lead to carboxylic acids. organicreactions.orgdntb.gov.ua The vapor-phase oxidation of furan and its derivatives over vanadium-based catalysts, for example, can produce maleic acid. researchgate.net

Nucleophilic Reactivity and Hydrolysis Phenomena in Substituted Furans

Due to the electron-rich nature of the aromatic system, furans are generally not susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The hydrolysis of furans, particularly under acidic conditions, can lead to ring-opening to form 1,4-dicarbonyl compounds. The stability of the furan ring towards hydrolysis is influenced by the substituents. Both steric and electronic effects of the phenyl and bromophenyl groups in this compound would be expected to influence its stability towards hydrolysis.

Cycloaddition Reactions (e.g., Diels-Alder) of Substituted Furans

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org Furans can act as dienes in these reactions, although their aromatic character can make them less reactive than non-aromatic dienes. researchgate.netyoutube.com The reaction is often reversible, and the equilibrium can be influenced by temperature and the nature of the dienophile. wikipedia.orgmdpi.com

The reactivity of furans in Diels-Alder reactions is sensitive to substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. mdpi.com For this compound, the phenyl groups can be considered weakly activating or deactivating depending on their electronic influence in this specific context. The steric bulk of the substituents at the 2, 3, and 5 positions would likely hinder the approach of a dienophile, potentially requiring harsh reaction conditions.

The Diels-Alder reaction of furans with various dienophiles is a key step in the synthesis of many complex molecules and materials, including porous polyphenylenes. nih.gov The reaction of furan derivatives with maleimides, for example, is a well-established "click" reaction. mdpi.comwikipedia.org

| Reaction Type | Description | Relevance to this compound |

| Diels-Alder | A [4+2] cycloaddition where the furan acts as a diene. | The steric hindrance from the three aryl substituents would likely decrease reactivity. |

| Inverse-Demand Diels-Alder | The furan acts as the dienophile with an electron-rich diene. | Less common for furans, but theoretically possible depending on the reaction partner. |

| [4+1] Cycloaddition | Reaction with isonitriles and tetrazines. | A type of click chemistry reaction. wikipedia.org |

Carbon-Carbon Bond Cleavage Processes in Substituted Furanones

Furanones are oxidized derivatives of furans and can undergo further reactions, including carbon-carbon bond cleavage. For example, furan-2(3H)-one and its methylated derivatives can undergo decarbonylation upon pyrolysis to yield carbon monoxide and acrolein. capes.gov.br This suggests that the furanone derivatives that could be formed from the oxidation of this compound might also be susceptible to C-C bond cleavage under appropriate conditions, leading to fragmentation of the ring system. Such processes are important in understanding the degradation pathways of these molecules.

Hydrogenation and Ring-Opening Mechanisms on Metallic Surfaces

The catalytic hydrogenation of furan and its derivatives on metallic surfaces, particularly palladium, is a well-studied process that can lead to either saturation of the furan ring to form tetrahydrofurans (THFs) or ring-opening to yield various aliphatic compounds. The specific reaction pathway is highly dependent on the reaction conditions and the nature of the catalyst.

Theoretical studies, such as Density Functional Theory (DFT) calculations on the hydrogenation of furan on a Pd(111) surface, have provided a detailed mechanistic understanding of these transformations. These studies suggest that the formation of THF is the kinetically favored product, especially at lower temperatures. youtube.comillinois.edu In contrast, the ring-opening of the furan moiety is a thermodynamically more favorable process that tends to occur at elevated temperatures. youtube.comillinois.edu

The initial hydrogenation of one of the double bonds in the furan ring to form a dihydrofuran intermediate is a critical step. youtube.comillinois.edu This intermediate is relatively stable, and its formation can influence the final product distribution. youtube.comillinois.edu Once the dihydrofuran is formed, further hydrogenation to THF is often the preferred pathway, as the energy barrier for the ring-opening of the partially saturated ring is significantly high. youtube.comillinois.edu However, the initial hydrogenation can also facilitate the subsequent cleavage of a C-O bond, leading to ring-opened products. youtube.comillinois.edu For instance, the hydrogenation of furan on a Pd(111) surface can produce 1-butanol (B46404) as a major product at higher temperatures. youtube.comillinois.edu

Table 1: General Pathways in Furan Hydrogenation on Metallic Surfaces

| Reaction Pathway | Product(s) | General Conditions | Mechanistic Aspect |

| Ring Saturation | Tetrahydrofuran (THF) | Lower temperatures, high hydrogen pressure | Kinetically favored pathway. youtube.comillinois.edu |

| Ring-Opening | Aliphatic alcohols (e.g., butanol) | Higher temperatures | Thermodynamically favored pathway. youtube.comillinois.edu |

Influence of Substituent Effects on Reaction Pathways and Kinetics

The nature and position of substituents on the furan ring play a crucial role in determining the reactivity and selectivity of hydrogenation and ring-opening reactions. Both electronic and steric effects of the substituents can significantly alter the reaction kinetics and the preferred reaction pathway.

The steric bulk of the three aryl substituents in this compound is a major factor to consider. These large groups can hinder the approach of the furan ring to the active sites of the metallic catalyst, potentially slowing down the rate of hydrogenation. The specific orientation of the molecule upon adsorption on the catalyst surface, dictated by the steric interactions of the phenyl and bromophenyl groups, would be a key determinant of the reaction outcome. For instance, if the substituents force a particular adsorption geometry, it might favor either hydrogenation of the furan ring or the hydrogenolysis of the carbon-bromine bond.

While direct kinetic data for the hydrogenation of this compound is not available, studies on other substituted furans provide some general insights. For example, the hydrogenation of furfural (B47365), which has an electron-withdrawing aldehyde group, has been extensively studied on various catalysts. The reaction can be directed towards the hydrogenation of the aldehyde group, the furan ring, or both, depending on the catalyst and reaction conditions. mdpi.comnih.govlibretexts.org

Table 2: General Influence of Substituents on Furan Reactivity

| Substituent Type | General Effect on Furan Ring | Potential Impact on Hydrogenation/Ring-Opening |

| Electron-Donating Groups (e.g., alkyl) | Increased electron density | May enhance reactivity towards hydrogenation. |

| Electron-Withdrawing Groups (e.g., acyl, halogen) | Decreased electron density | May decrease the rate of ring hydrogenation. |

| Bulky Groups (e.g., phenyl) | Steric hindrance | Can impede access to the catalyst surface, affecting reaction rates and selectivity. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 5-(4-Bromophenyl)-2,3-diphenylfuran would be expected to show distinct signals for the protons on the furan (B31954) ring and the three aromatic substituents. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and coupling patterns would provide information about their electronic environment and proximity to other protons. For instance, the protons on the 4-bromophenyl group would likely appear as a characteristic AA'BB' system, and the protons of the two phenyl groups would exhibit complex multiplets. The single proton on the furan ring would appear as a singlet, with its chemical shift influenced by the surrounding aryl groups.

Hypothetical ¹H NMR Data Table:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H (Phenyl) | 7.20 - 7.60 | m | - |

| Aromatic-H (Bromophenyl) | 7.50 - 7.70 | m | - |

| Furan-H | 6.80 - 7.00 | s | - |

Note: This table is a hypothetical representation and is not based on experimental data.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The furan ring carbons would have characteristic shifts, as would the carbons of the phenyl and bromophenyl groups. The carbon atom attached to the bromine would show a distinct chemical shift due to the halogen's inductive effect.

Hypothetical ¹³C NMR Data Table:

| Carbon | Expected Chemical Shift (ppm) |

| C-Br (Bromophenyl) | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C (Quaternary) | 130 - 155 |

| Furan C-O | 140 - 160 |

| Furan C-C | 110 - 125 |

Note: This table is a hypothetical representation and is not based on experimental data.

To definitively assign all proton and carbon signals, especially in the complex aromatic regions, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

The FTIR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and furan rings, C=C stretching of the aromatic rings, and the C-O-C stretching of the furan moiety. The C-Br stretching vibration would also be present at a lower frequency.

Hypothetical FTIR Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-O-C Furan Stretch | 1250 - 1050 |

| C-Br Stretch | 600 - 500 |

Note: This table is a hypothetical representation and is not based on experimental data.

Raman spectroscopy would provide complementary information to FTIR. Aromatic ring breathing modes are often strong in Raman spectra. The symmetrical vibrations of the molecule would be particularly Raman active.

Hypothetical Raman Data Table:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | 990 - 1010 |

| Phenyl Ring Modes | 1580 - 1610 |

| C-H Bending | 1300 - 1000 |

Note: This table is a hypothetical representation and is not based on experimental data.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of polysubstituted aromatic compounds like this compound are governed by π-π* transitions within their conjugated systems. While specific spectral data for the title compound are not detailed in the provided search results, the behavior of related substituted furans, oxadiazoles, and porphyrins allows for an informed discussion of its expected properties. nih.govresearchgate.net

The introduction of phenyl and bromophenyl substituents to the furan core creates an extended π-conjugated system. The UV-Vis absorption spectrum is expected to show strong absorption bands, typically in the UV region. mdpi.com The position of the longest wavelength absorption maximum (λ_max) is sensitive to the electronic nature of the substituents and the solvent polarity. mdpi.comnih.gov For similar chromophores, bathochromic (red) shifts are often observed with increasing conjugation and in more polar solvents. mdpi.comnih.gov

Fluorescence spectroscopy provides insight into the molecule's emissive properties. Following excitation at an absorption band, the molecule is expected to exhibit fluorescence at a longer wavelength, with the difference between the absorption and emission maxima known as the Stokes shift. The fluorescence quantum yield (Φ_F), a measure of emission efficiency, is highly dependent on the molecular structure and environment. For many fluorescent molecules, structural rigidity enhances the quantum yield by reducing non-radiative decay pathways. scilit.com In some cases, the fluorescence intensity of related compounds is known to increase upon the introduction of silyl (B83357) or other bulky groups. mdpi.com

Table 1: Typical Photophysical Properties of Related Heterocyclic and Aromatic Compounds This table presents generalized data for classes of related compounds to infer the expected properties of this compound.

| Compound Class | Typical λ_abs (nm) | Typical λ_em (nm) | Key Characteristics |

| Substituted Naphthalenes | 280 - 330 | 320 - 360 | Bathochromic shifts with silyl substitution. mdpi.com |

| 1,3,4-Oxadiazoles | 300 - 350 | 350 - 450 | Unstructured absorption band from π-π* transition. nist.gov |

| Tetraphenylporphyrins | 410 - 420 (Soret), 500 - 650 (Q-bands) | 650 - 720 | High molar extinction coefficients; properties are sensitive to metalation and pH. researchgate.net |

| 1,3-Diphenylisobenzofuran | ~410 | ~450 | Well-resolved S₀ → S₁ transition of a π → π* nature. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of organic molecules through analysis of their fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the molecule, causing ionization and fragmentation. nih.gov

For this compound (C₂₂H₁₅BrO), the molecular ion peak (M⁺˙) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance), appearing as two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of the molecular ion is driven by the formation of the most stable carbocations and radicals. youtube.com For aromatic systems, fragmentation often involves the cleavage of bonds adjacent to the aromatic rings to form resonance-stabilized ions. youtube.com Key fragmentation pathways for this compound would likely involve:

Loss of a bromine radical (•Br): Leading to a [M-Br]⁺ fragment.

Loss of a phenyl radical (•C₆H₅): Resulting in a [M-C₆H₅]⁺ fragment.

Loss of a benzoyl radical (•C₆H₅CO): A common fragmentation for phenyl-substituted carbonyl-containing structures.

Cleavage of the furan ring: This can lead to various smaller fragments.

Table 2: Predicted Key Fragments for this compound in EI-MS

| Fragment | Proposed Structure / Loss | Expected m/z (for ⁷⁹Br) | Notes |

| [M]⁺˙ | Molecular Ion | 374 | Exhibits characteristic [M]⁺˙ and [M+2]⁺˙ peaks for bromine. |

| [M-Br]⁺ | Loss of •Br | 295 | A common fragmentation for brominated aromatics. |

| [M-C₆H₅]⁺ | Loss of •C₆H₅ | 297 | Loss of one of the unsubstituted phenyl groups. |

| [C₁₅H₁₀BrO]⁺ | Loss of •C₇H₅ (tolyl) or •C₆H₅CO | 297 or 269 | Could arise from complex rearrangements. |

| [C₁₃H₉]⁺ | Fluorenyl cation | 165 | A stable, highly conjugated fragment. |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | Indicative of a phenyl-carbonyl substructure. |

| [C₆H₅]⁺ | Phenyl cation | 77 | A common fragment from phenyl-substituted compounds. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and molecular conformation. nih.gov

To perform SC-XRD, a high-quality single crystal of the compound is required. nih.gov This crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. bioscience.fi While no published crystal structure for this compound was found in the search results, the table below outlines the crystallographic data that would be obtained from a successful SC-XRD experiment, based on data for a similar brominated heterocyclic compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole. researchgate.net

Table 3: Representative Crystallographic Data from SC-XRD Analysis Data based on the related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole as an example. researchgate.net

| Parameter | Example Value | Description |

| Formula | C₁₀H₉BrN₂ | The chemical formula of the molecule in the crystal. |

| Molecular Weight | 237.10 | The formula weight of the compound. |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal structure. |

| a (Å) | 5.9070(3) | Unit cell dimension along the a-axis. |

| b (Å) | 9.2731(7) | Unit cell dimension along the b-axis. |

| c (Å) | 17.5641(14) | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 962.09(12) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R_gt(F) | 0.0504 | The final R-factor, indicating the goodness of fit. |

The solid-state conformation of this compound, as would be revealed by SC-XRD, is dictated by the spatial arrangement of the three phenyl rings relative to the central furan ring. Due to steric hindrance between the adjacent phenyl groups at the 2 and 3 positions, and between the phenyl group at the 5-position and the furan ring, it is highly probable that the molecule is non-planar.

A detailed conformational analysis would focus on the torsion (dihedral) angles between the plane of the furan ring and the planes of each of the three substituted rings. These angles quantify the degree of twist of each phenyl group. This twisting is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion (which favors a non-planar arrangement). The specific values of these torsion angles would define the molecule's three-dimensional shape in the crystal lattice and influence intermolecular interactions, such as π-π stacking, which in turn dictates the crystal packing. Conformational analysis of related fluorinated nucleotides has shown that substituent changes significantly govern the conformation of the heterocyclic ring. sci-hub.box

Advanced Surface-Sensitive Spectroscopies for Furan Adsorption Studies

The study of how molecules like furans adsorb onto surfaces is crucial for applications in catalysis and materials science. Advanced surface-sensitive spectroscopies provide detailed information on the orientation, bonding, and chemical transformation of adsorbates. researchgate.net

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a powerful tool for studying molecular adsorbates on reflective metal surfaces. cam.ac.uk By analyzing the absorption of infrared light reflected from the surface, RAIRS can identify the vibrational modes of adsorbed molecules. slideshare.net According to the surface selection rule for metals, only vibrational modes with a dynamic dipole moment perpendicular to the surface are strongly detected. researchgate.net This allows for the determination of the adsorbate's orientation. Studies on furfural (B47365) (a furan derivative) on a Palladium (Pd(111)) surface showed that at low coverages, the molecule lies flat on the surface. aip.orgaip.org As coverage increases, the molecules adopt a more tilted geometry. aip.org

High-Resolution Photoemission Spectroscopy (HRPES) , often using synchrotron radiation, is another technique used to probe the electronic structure and chemical state of adsorbates. aps.org By analyzing the kinetic energy of photoelectrons emitted from core levels (like C 1s and O 1s), one can identify the chemical environment of each atom. HRPES studies of furan on a Germanium (Ge(100)) surface identified two distinct adsorption species resulting from a [4+2] cycloaddition reaction and a deoxygenation reaction, and determined their relative abundance. researchgate.net Together, these advanced techniques provide a molecular-level picture of the furan-surface interaction, which is foundational for understanding the behavior of more complex derivatives like this compound in surface-bound systems.

Computational Chemistry and Theoretical Modeling of 5 4 Bromophenyl 2,3 Diphenylfuran

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is frequently used to determine optimized molecular geometries, analyze frontier molecular orbitals, and map electrostatic potentials.

Optimized Molecular Geometries and Conformational Analysis

The optimization of a molecule's geometry is a fundamental computational step that seeks the lowest energy arrangement of its atoms. This process provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a study on a different heterocyclic compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine these parameters, revealing aspects like the non-planarity of the molecule. nih.gov A similar analysis for 5-(4-Bromophenyl)-2,3-diphenylfuran would elucidate the spatial orientation of its phenyl and bromophenyl rings relative to the central furan (B31954) core, but such specific data is not currently published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Descriptors)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.com For example, in a computational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO gap was calculated to be 4.4815 eV, suggesting good kinetic stability. researchgate.net The analysis of this compound would involve calculating these energies to predict its electronic behavior, but specific values are not available in the literature.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Global reactivity descriptors, which are derived from HOMO and LUMO energies, could also be calculated to provide further insight into the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net The MEP map uses a color scale, typically with red indicating negative potential and blue indicating positive potential. researchgate.net While MEP analysis has been performed on other furan and bromophenyl-containing compounds to identify reactive sites, a specific MEP map for this compound is not documented in published research. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms. For example, DFT calculations have been used to investigate the mechanisms of furan synthesis, such as the photocatalytic synthesis of tetra-substituted furans promoted by carbon dioxide. researchgate.net Theoretical studies on this compound could explore its potential reaction pathways, transition states, and energy barriers for various chemical transformations. However, such specific mechanistic studies for this compound have not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis), emission properties, and other photophysical behaviors. nih.gov For instance, TD-DFT has been used to investigate the photochemical degradation of polybrominated diphenyl ethers by analyzing the properties of their excited states. A TD-DFT study of this compound would provide insights into its potential as a chromophore or luminophore, but this information is currently absent from the scientific literature.

A hypothetical data table for TD-DFT results might include:

| Parameter | Value |

| Excitation Energy (eV) | Data not available |

| Wavelength (nm) | Data not available |

| Oscillator Strength (f) | Data not available |

| Major Orbital Contributions | Data not available |

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining a range of molecular properties, known as quantum chemical descriptors. These descriptors serve as powerful tools for predicting the reactivity and kinetic stability of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted furans, the nature and position of the substituents significantly influence these frontier orbital energies. In the case of this compound, the electron-withdrawing nature of the bromine atom and the extensive π-conjugation from the phenyl groups are expected to modulate these values.

The reactivity of furan and its derivatives is a subject of considerable interest. Studies on similar heterocyclic systems demonstrate that computational approaches can effectively predict sites of electrophilic and nucleophilic attack. For instance, in the bromination of benzofurans, electron-donating groups have been shown to accelerate the reaction by stabilizing the intermediate, a principle that can be computationally modeled. jocpr.com While specific calculations for this compound are not widely reported, the established methodologies provide a robust framework for predicting its behavior.

Below is an illustrative data table showcasing the type of quantum chemical descriptors that would be calculated for this compound using a DFT method like B3LYP with a suitable basis set.

| Quantum Chemical Descriptor | Symbol | Typical Calculated Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4 eV | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 3.64 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Correlation of Theoretical and Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structures and understand vibrational modes. Theoretical calculations, primarily using DFT, can generate vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

For vibrational spectroscopy, theoretical calculations provide the harmonic vibrational frequencies and intensities of the normal modes of the molecule. However, calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To achieve better agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. The correlation between the scaled theoretical wavenumbers and the experimental IR and Raman bands allows for a detailed and reliable assignment of the observed spectral features. mdpi.comresearchgate.net For a complex molecule like this compound, this approach is invaluable for assigning the various stretching and bending vibrations of the furan ring, the phenyl groups, and the C-Br bond.

The following table illustrates how a correlation between theoretical and experimental vibrational data would be presented.

| Experimental FT-IR (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Vibrational Assignment (Illustrative) |

| 3060 | 3065 | Aromatic C-H stretching |

| 1600 | 1602 | Phenyl C=C stretching |

| 1495 | 1498 | Furan ring stretching |

| 1070 | 1075 | C-Br stretching |

| 760 | 765 | C-H out-of-plane bending |

Note: The values are for illustrative purposes and represent a typical correlation. Specific assignments would depend on detailed computational and experimental work.

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. mdpi.com This method provides information on the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in the electronic transitions, often the HOMO-to-LUMO transition, can elucidate the nature of the electronic excitations (e.g., π → π). nih.gov For this compound, TD-DFT calculations would be expected to predict intense π → π transitions characteristic of its extended conjugated system.

The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry and electronic structure. Discrepancies can often be attributed to solvent effects or intermolecular interactions in the condensed phase, which are not always fully accounted for in the theoretical models of an isolated molecule. mdpi.com

Q & A

Basic Question: What are the recommended synthetic routes for 5-(4-Bromophenyl)-2,3-diphenylfuran, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated furan precursors and aryl boronic acids. Optimization involves:

- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) often improve solubility of aromatic intermediates.

- Temperature control : Maintaining 80–100°C for 12–24 hours balances reaction completion and side-product minimization.

Yield analysis via HPLC or GC-MS is critical to identify byproducts (e.g., debrominated derivatives) .

Basic Question: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction (XRD) : Resolves bond angles and dihedral angles between phenyl groups, with C-Br bond lengths typically ~1.89 Å .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm.

- ¹³C NMR : The brominated carbon resonates at ~118–122 ppm, distinct from non-halogenated carbons .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 405.02).

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity studies (e.g., antimicrobial vs. null results) require:

- Replication under standardized conditions : Control solvent purity (e.g., DMSO batch variations affect solubility).

- Dose-response validation : Test concentrations across 3–4 log scales to identify false negatives/positives.

- Meta-analysis : Cross-reference datasets from PubChem bioassays and independent studies to isolate confounding variables (e.g., cell line specificity) .

Advanced Question: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromophenyl group directs electrophiles to the furan oxygen-adjacent position (f⁺ ~0.15) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Solvent-phase modeling : Include solvent descriptors (e.g., PCM model) to account for solvation effects on transition states.

Advanced Question: What experimental designs mitigate challenges in studying this compound’s photophysical properties?

Methodological Answer:

For UV/fluorescence studies:

- Degradation control : Use inert atmospheres (N₂/Ar) to prevent bromine loss under UV light.

- Solvent selection : Low-polarity solvents (e.g., cyclohexane) reduce aggregation-induced quenching.

- Temperature-dependent assays : Measure emission spectra at 77 K (frozen matrix) to isolate intrinsic fluorescence from environmental effects .

Basic Question: What are the documented applications of this compound in material science?

Methodological Answer:

- Organic semiconductors : The conjugated furan core and bromine substituent enhance electron mobility (µe ~10⁻³ cm²/V·s) in thin-film transistors.

- Liquid crystals : Blending with alkyl-chain derivatives induces smectic phases, characterized via polarized optical microscopy .

Advanced Question: How can researchers analyze byproducts formed during its synthetic scale-up?

Methodological Answer:

- Chromatographic isolation : Use preparative TLC or column chromatography to separate brominated vs. debrominated byproducts.

- Mechanistic probing : Perform isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to trace halogen displacement pathways.

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify intermediate accumulation points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.